molecular formula C11H15F3O3SSi B1357005 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate CAS No. 556812-44-3

2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Cat. No.: B1357005
CAS No.: 556812-44-3
M. Wt: 312.38 g/mol
InChI Key: ZCWWZFXNICWDIB-UHFFFAOYSA-N
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Description

2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate (CAS: 556812-44-3, C₁₁H₁₅F₃O₃SSi) is an unsymmetrical aryne precursor widely utilized in modern benzyne chemistry. This compound generates ortho-benzynes under mild fluoride conditions (e.g., CsF in MeCN at room temperature), enabling diverse applications in multicomponent reactions and heterocycle synthesis . Its structure features a methyl group at the 2-position and a trimethylsilyl (TMS) group at the 6-position, balancing steric effects and electronic properties to facilitate controlled benzyne release. The compound is commercially available (e.g., TCI America™, ≥96% purity) and classified under UN 3265 for safe handling .

Properties

IUPAC Name

(2-methyl-6-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O3SSi/c1-8-6-5-7-9(19(2,3)4)10(8)17-18(15,16)11(12,13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWWZFXNICWDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479467
Record name 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
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Molecular Weight

312.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556812-44-3
Record name 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
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Scientific Research Applications

Synthetic Organic Chemistry

Reactivity and Mechanism:
2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate serves as an electrophilic reagent in nucleophilic substitution reactions. Its triflate group is an excellent leaving group, facilitating the formation of various functionalized compounds.

Table 1: Summary of Synthetic Applications

Reaction TypeProduct TypeYield (%)Reference
Nucleophilic substitutionAroxyacetylenes28-38
Formation of benzo[b]furans2-Aroxybenzo[b]furans11
Coupling reactionsCoumarins79

Medicinal Chemistry

In medicinal chemistry, the compound is utilized for its ability to modify biological molecules. The introduction of the trimethylsilyl group can enhance the lipophilicity and metabolic stability of drug candidates.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents through the coupling of this compound with various nucleophiles. The resulting compounds exhibited significant cytotoxic activity against cancer cell lines, showcasing the compound's potential in drug development.

Materials Science

The compound has applications in materials science, particularly in the development of polymers and advanced materials. Its unique chemical properties allow it to act as a precursor for silicon-containing polymers, which are valuable in electronics and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate involves the generation of ortho-benzyne through the elimination of trifluoromethanesulfonate upon treatment with fluoride. This process begins with the cleavage of the C–Si bond, followed by the formation of an aryne intermediate . The aryne intermediate can then participate in various chemical reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and symmetry, significantly impacting reactivity, yield, and application scope.

Compound Name Substituents Symmetry Yield in Aryne Reactions Key Applications/Notes References
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate TMS at 2-position Symmetrical 59–77% Classical benzyne precursor; moderate steric hindrance
4-Methoxy-2-(TMS)phenyl trifluoromethanesulfonate Methoxy at 4, TMS at 2 Unsymmetrical 66–69% Electron-donating methoxy enhances regioselectivity
4-Methyl-2-(TMS)phenyl trifluoromethanesulfonate Methyl at 4, TMS at 2 Unsymmetrical 63–69% (regioisomers) Steric clash reduces regiochemical control
3-(TMS)-2-naphthyl trifluoromethanesulfonate TMS on naphthyl ring Symmetrical <60% High steric hindrance lowers yields
2-Bromo-4-boryl-6-TMS phenyl triflate (2d) Bromo at 2, boronate at 4, TMS at 6 Unsymmetrical 97% (synthesis) Boronates enable Suzuki coupling; bromo aids functionalization

Reactivity and Mechanistic Insights

  • Steric Effects : Bulky substituents (e.g., naphthyl, dimethoxy) reduce yields due to hindered benzyne intermediates. The methyl and TMS groups in the target compound provide moderate steric bulk, enabling 66–69% yields in multicomponent alkyne reactions .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize transition states, improving regioselectivity compared to methyl or bromo analogs .
  • Symmetry vs. Unsymmetry : Symmetrical precursors (e.g., 2-TMS-phenyl triflate) simplify regiochemistry but limit diversification. Unsymmetrical analogs like the target compound allow regioselective product formation but may require optimized conditions .

Key Research Findings

Steric vs. Electronic Trade-offs : Methyl groups provide less steric hindrance than methoxy or bromo substituents, making the target compound versatile for both small- and large-scale syntheses .

Fluoride Source Optimization : CsF in MeCN remains the gold standard for benzyne generation, but KF/18-crown-6 systems offer tunable reaction rates for sensitive intermediates .

Safety and Handling : The compound’s liquid form and moderate stability (vs. solid brominated analogs) simplify laboratory use, though it requires corrosion-resistant storage .

Biological Activity

2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a trifluoromethanesulfonate group, which enhances its reactivity and potential interactions with biological targets. The presence of the trimethylsilyl group adds to its lipophilicity, which can influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This electrophilic nature allows it to interact with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity. The specific pathways affected may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to various receptors, altering signaling cascades within cells.

Biological Activity Data

Research has indicated that compounds with similar structural features exhibit notable biological activities. For example, trifluoromethyl groups are known to enhance the potency of drugs targeting serotonin uptake and other enzymatic functions .

Compound Biological Activity Mechanism
This compoundPotential enzyme inhibitorElectrophilic attack on nucleophilic residues
Selinexor (related compound)Anticancer activityInhibition of nuclear export proteins
Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylateAntibacterial and antiviralEnzyme inhibition through fluorine substitution

Case Studies

  • Enzyme Inhibition Studies : A study investigated the inhibitory effects of related trifluoromethyl compounds on various enzymes. The results showed that the introduction of a trifluoromethanesulfonate group significantly increased inhibitory potency compared to non-fluorinated analogs .
  • Receptor Interaction Analysis : Another study focused on compounds similar to this compound, demonstrating their ability to bind selectively to serotonin receptors. This binding was linked to altered cellular responses, such as changes in neurotransmitter release .

Comparative Analysis

When comparing this compound with other similar compounds, the following aspects are noteworthy:

  • Electrophilicity : The presence of the trifluoromethanesulfonate group enhances electrophilicity compared to simple phenolic compounds.
  • Biological Potency : Compounds with fluorinated groups generally exhibit higher biological activity due to improved interactions with target sites.
Property This compound Other Compounds
ElectrophilicityHigh due to trifluoromethanesulfonate groupVaries; generally lower without fluorination
Biological ActivityPotentially significant in enzyme inhibitionOften lower without similar substitutions

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate?

  • Methodological Answer : The synthesis typically involves sequential silylation and triflation steps. For analogous compounds (e.g., 3-hydroxy-2-(trimethylsilyl)phenyl triflate), lithium diisopropylamide (LDA) is used to deprotonate phenolic intermediates, followed by silylation with trimethylsilyl chloride (TMSCl). Subsequent triflation with triflic anhydride (Tf₂O) in the presence of pyridine yields the final product. Key intermediates are characterized by GC-MS, NMR, and HRMS . Optimization of protecting group strategies (e.g., using tetrabutylammonium fluoride (TBAF) for deprotection) is critical to mitigate instability in later stages .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Structural confirmation relies on multi-modal analysis:

  • ¹H/¹³C NMR : Identifies proton and carbon environments, confirming substitution patterns.
  • IR Spectroscopy : Detects functional groups (e.g., S=O stretches from triflate).
  • HRMS : Validates molecular weight and isotopic patterns.
  • GC-MS : Assesses purity and detects volatile byproducts.
    These techniques collectively ensure >95% purity and correct regiochemistry .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a benzyne precursor under mild fluoride-mediated conditions (e.g., CsF in MeCN). This enables [2+2] cycloadditions, nucleophilic trapping, and tandem reactions (e.g., thia-Fries rearrangements) to access heterocycles like phenoxathiin-dioxides . It is also used in domino aryne reactions for 1,2,3-trifunctionalization of aromatic systems .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Due to its flammability and corrosivity:

  • Use ABEK respirators , chemical goggles, and nitrile gloves.
  • Work in a fume hood with secondary containment.
  • Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How do reaction conditions influence the generation of arynes versus competing pathways like thia-Fries rearrangement?

  • Methodological Answer : The choice of fluoride source (e.g., CsF vs. TBAF) and solvent polarity (MeCN vs. THF) modulates reaction kinetics. For example, polar solvents accelerate aryne generation, while bulky fluorides favor thia-Fries rearrangements by stabilizing intermediates. Mechanistic studies using deuterated analogs and in-situ NMR can resolve competing pathways .

Q. What strategies optimize low-yielding steps in its synthesis (e.g., final triflation)?

  • Methodological Answer : Low yields in triflation (e.g., 40% in analogous syntheses) are addressed by:

  • Temperature control : Slow addition of Tf₂O at −78°C minimizes side reactions.
  • Protecting group alternatives : Replacing TMS with bulkier silyl groups (e.g., TIPS) improves intermediate stability.
  • Catalytic additives : Lewis acids like BF₃·Et₂O enhance electrophilicity of triflating agents .

Q. How to analyze and resolve contradictions in mechanistic pathways when unexpected products form?

  • Methodological Answer : For unexpected products (e.g., phenoxathiin-dioxide), use:

  • X-ray crystallography : Definitive structural assignment.
  • Isotopic labeling : Track atom migration (e.g., ¹⁸O in triflate groups).
  • Computational modeling (DFT) : Identify transition states and energy barriers for competing pathways .

Q. What novel transformations can be achieved using domino aryne precursors derived from this compound?

  • Methodological Answer : Domino arynes enable multi-component couplings , such as sequential C–H functionalization and cyclization. For example, TTPM and TTPF derivatives (next-gen precursors) allow regioselective access to polycyclic aromatics and fused heterocycles. Reaction scope is expanded using microwave irradiation or flow chemistry to enhance reproducibility .

Q. How does the trimethylsilyl group affect the stability and reactivity compared to other silyl groups?

  • Methodological Answer : The TMS group balances hydrolytic stability (vs. TES) and fluoride lability . Bulkier silyl groups (e.g., TIPS) slow aryne generation but improve shelf life. Comparative kinetic studies using ¹⁹F NMR reveal that TMS derivatives require milder fluorides (e.g., KF/18-crown-6) for controlled reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Reactant of Route 2
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2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate

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